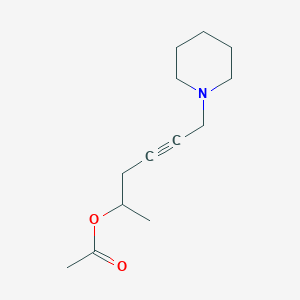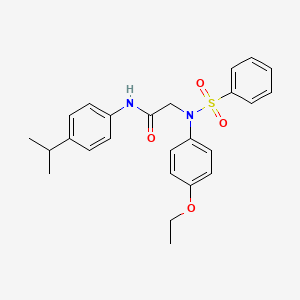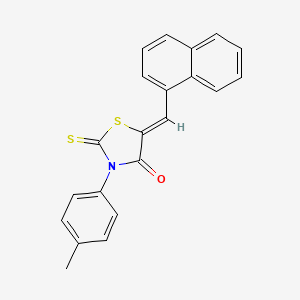
1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate, also known as MPPA, is a chemical compound that has been widely used in scientific research. It is a derivative of propargylamine, a chemical that has been shown to have neuroprotective effects. MPPA has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate is not fully understood. However, it is believed to act as a reversible inhibitor of MAO-B, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels may help to protect neurons from oxidative stress and other forms of damage.
Biochemical and Physiological Effects
1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which may help to protect neurons from oxidative stress. It has also been shown to have antioxidant properties, which may help to protect neurons from damage. In addition, 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate has been shown to have anti-inflammatory effects, which may help to reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate in lab experiments is that it has been extensively studied and its effects are well understood. This makes it a useful tool for studying the mechanisms underlying neurological disorders and for developing potential therapeutic interventions. However, one of the limitations of using 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate is that it is a relatively expensive compound, which may limit its use in some research settings.
Orientations Futures
There are several future directions for research on 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate. One area of research is to further investigate its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is to explore its mechanism of action in more detail, including its effects on other neurotransmitters and enzymes in the brain. Additionally, research could be conducted to develop more efficient synthesis methods for 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate, which could help to reduce its cost and increase its availability for research purposes.
Conclusion
In conclusion, 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate is a chemical compound that has been widely used in scientific research for its potential therapeutic applications in neurological disorders. Its mechanism of action involves the inhibition of MAO-B, which leads to an increase in the levels of dopamine in the brain. 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate has been shown to have neuroprotective, antioxidant, and anti-inflammatory properties, and has been extensively studied for its effects in various neurological disorders. While it has several advantages as a research tool, its relatively high cost may limit its use in some settings. Nonetheless, there are several future directions for research on 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate, including further investigation of its potential therapeutic applications and its mechanism of action.
Méthodes De Synthèse
The synthesis of 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate involves the reaction of 1-piperidin-1-yl-3-pentyn-1-ol with acetic anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine or triethylamine. The resulting product is then purified using column chromatography. The yield of 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate is typically around 60-70%.
Applications De Recherche Scientifique
1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects, which may be due to its ability to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate has also been shown to have antioxidant properties, which may help to protect neurons from oxidative stress.
Propriétés
IUPAC Name |
6-piperidin-1-ylhex-4-yn-2-yl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(16-13(2)15)8-4-7-11-14-9-5-3-6-10-14/h12H,3,5-6,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOIIPDVJDPOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#CCN1CCCCC1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Piperidin-1-ylhex-4-yn-2-yl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenoxyethyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5120602.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B5120618.png)
![2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5120623.png)
![2-(2-methoxyethyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5120631.png)
![2-{2-oxo-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethyl}-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5120640.png)
![1,3-dimethyl-5-{1-[(4-methylphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120645.png)

![4-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5120661.png)
![N,N-diethyl-N'-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5120680.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide](/img/structure/B5120681.png)


![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-2-propen-1-one](/img/structure/B5120705.png)